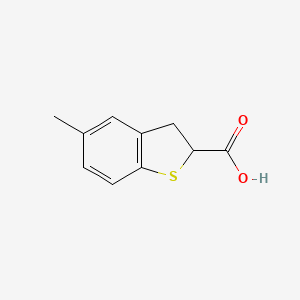

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATODMKHRPLWSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894202-69-7 | |

| Record name | 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of o-hydroxyacetophenones and sulfur sources, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes .

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

- Anticancer Activity : Preliminary studies indicate that 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. Research has shown that it can inhibit cell proliferation in breast and prostate cancer cells through mechanisms such as apoptosis induction and modulation of apoptotic pathways (e.g., caspase activation) .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting cytokine production and modulating signaling pathways related to inflammation. This suggests its applicability in treating inflammatory diseases such as arthritis .

2. Organic Synthesis

- Building Block for Complex Molecules : It serves as a versatile precursor for synthesizing more complex organic compounds. Its reactivity allows for various modifications, leading to derivatives with enhanced biological activities .

- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals, which are important in pharmaceuticals and agrochemicals .

3. Materials Science

- Development of Functional Materials : The unique properties of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid make it suitable for developing functional materials with applications in electronics and photonics due to its electronic properties .

Case Studies

In Vitro Studies

A study evaluated the cytotoxic effects of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, reinforcing its potential as an anticancer agent.

Mechanistic Insights

Further investigations revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This provides insight into its mechanism of action against cancer cells.

Animal Models

In vivo studies using rodent models have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups, further supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid and its analogs:

Notes:

- Electronic Effects : The sulfur atom in benzothiophene increases electron density compared to benzofuran analogs, affecting redox behavior and metabolic stability .

- Substituent Impact : The 5-methyl group enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability but reducing aqueous solubility compared to the 5-methoxy analog (logP ~1.8) .

- Regiochemical Differences : The 6-methyl isomer (C₉H₈O₂S) exhibits distinct steric interactions in molecular docking studies, suggesting divergent biological targets .

Biological Activity

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid features a benzothiophene core with a methyl group at the 5th position and a carboxylic acid group at the 2nd position. Its molecular formula is , and it possesses distinct chemical properties that influence its biological interactions.

The biological activity of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of key bacterial enzymes. This activity is crucial in combating resistant strains of bacteria.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. The exact mechanisms involve interactions with cellular receptors and enzymes that regulate cell survival and proliferation.

Biological Activity Overview

A summary of the biological activities associated with 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is presented in Table 1.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Case Studies

Several studies have explored the biological effects of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid:

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains, including MRSA and E. coli. Results indicated a significant reduction in bacterial viability, suggesting its potential as a novel antibacterial agent.

- Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid led to decreased viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction as confirmed by flow cytometry assays.

Comparative Analysis

To contextualize the effectiveness of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid, it is beneficial to compare it with similar compounds. Table 2 illustrates this comparison.

| Compound | Activity | Mechanism |

|---|---|---|

| 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | Antimicrobial, Anticancer | Enzyme inhibition, apoptosis induction |

| Benzofuran derivatives | Antitumor | Targeting cell signaling pathways |

| Other benzothiophene derivatives | Variable | Structural modifications affect activity |

Q & A

Q. What are the common synthetic routes for 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid?

The synthesis typically involves cyclization of substituted thiophene precursors. For example, analogous benzothiophene derivatives are synthesized via:

- Cyclocondensation : Reaction of methyl-substituted thiophene intermediates with cyclic anhydrides (e.g., succinic anhydride) under inert conditions (N₂ atmosphere) .

- Purification : Post-synthesis purification via reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate the carboxylic acid derivative .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of anhydride) and reflux durations to enhance product formation .

Q. How is the compound characterized post-synthesis?

Characterization relies on multi-modal analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and dihydrobenzothiophene backbone. For example, aromatic protons appear at δ 6.8–7.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2500–3300 cm⁻¹ (broad O-H stretch) .

Advanced Research Questions

Q. What strategies resolve data contradictions in spectroscopic analysis of benzothiophene derivatives?

Contradictions (e.g., unexpected shifts in NMR or IR) are addressed by:

- Cross-validation : Combining X-ray crystallography with computational modeling (DFT) to confirm molecular geometry .

- Isotopic labeling : Using deuterated solvents to distinguish solvent peaks from compound signals in NMR .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy (e.g., C₁₀H₁₀O₂S for 6-methyl analogs) .

Q. How does substituent position (e.g., 5-methyl vs. 6-methyl) affect reactivity and bioactivity?

- Steric effects : 5-Methyl groups reduce steric hindrance compared to 6-methyl analogs, enhancing electrophilic substitution at the 3-position .

- Biological activity : Methyl position influences binding to enzymes like cyclooxygenase (COX). For example, 5-methyl derivatives show higher anti-inflammatory activity due to improved hydrophobic interactions .

- Synthetic flexibility : 5-Methyl derivatives are more amenable to further functionalization (e.g., amidation, esterification) due to reduced steric crowding .

Q. What computational models predict the biological activity of benzothiophene-carboxylic acid derivatives?

- QSAR studies : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial or anti-inflammatory activity .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or bacterial dihydrofolate reductase) to prioritize compounds for synthesis .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding experimental design .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.